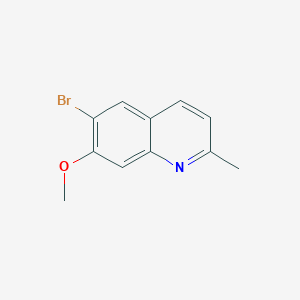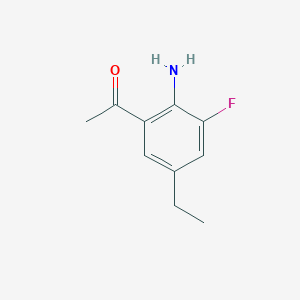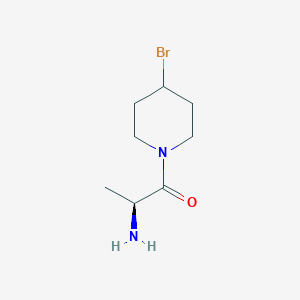
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, a bromine atom, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one typically involves the reaction of a piperidine derivative with a brominating agent The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of piperidine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted piperidine derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-piperidin-1-yl)-ethanone: Shares a similar piperidine ring structure but differs in the presence of an ethanone group instead of an amino group.
1-(2-Amino-4-bromophenyl)-4-piperidinol: Contains a piperidine ring and a bromine atom but has a different substitution pattern.
Uniqueness
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one is unique due to its specific combination of an amino group, a bromine atom, and a piperidine ring
Propriétés
Formule moléculaire |
C8H15BrN2O |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
(2S)-2-amino-1-(4-bromopiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-7(9)3-5-11/h6-7H,2-5,10H2,1H3/t6-/m0/s1 |
Clé InChI |
CHTXFGIQISSTIJ-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC(CC1)Br)N |
SMILES canonique |
CC(C(=O)N1CCC(CC1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
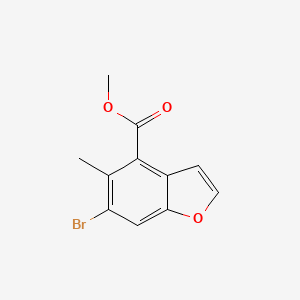


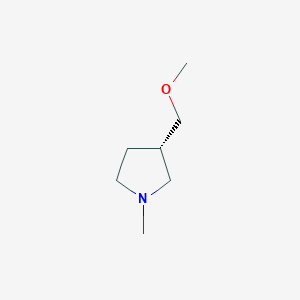
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
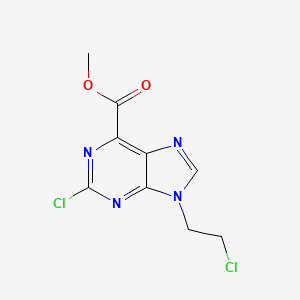
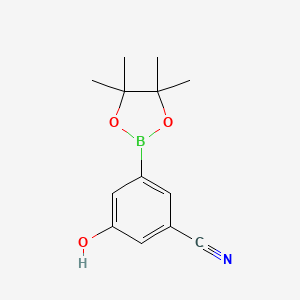
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

